molecular formula C10H16Br2O4 B1295904 (2R,5S)-rel-Diethyl 2,5-dibromohexanedioate CAS No. 54221-37-3

(2R,5S)-rel-Diethyl 2,5-dibromohexanedioate

Cat. No. B1295904
CAS RN: 54221-37-3
M. Wt: 360.04 g/mol
InChI Key: UBCNJHBDCUBIPB-UHFFFAOYSA-N
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Description

“(2R,5S)-rel-Diethyl 2,5-dibromohexanedioate” is a chemical compound with the linear formula C8H12Br2O4 . It has a molecular weight of 331.99 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “(2R,5S)-rel-Diethyl 2,5-dibromohexanedioate” is represented by the linear formula C8H12Br2O4 . The compound has a molecular weight of 331.99 .


Physical And Chemical Properties Analysis

“(2R,5S)-rel-Diethyl 2,5-dibromohexanedioate” has a molecular weight of 360.04 g/mol . It has a computed XLogP3-AA value of 3.1, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It also has 9 rotatable bonds .

Scientific Research Applications

Polymerization Initiator

Diethyl meso-2,5-dibromoadipate can be employed as a difunctional initiator during n-butyl acrylate (n-BuA) polymerization . This leads to α,ω-bromo-poly(n-BuA) having a narrow molecular weight distribution .

Atom Transfer Radical Polymerization (ATRP) Initiator

This compound can also be used as a bifunctional atom transfer radical polymerization (ATRP) initiator . ATRP is a type of controlled/living radical polymerization that allows for precise control over molecular weight and architecture of the resulting polymers.

Solution Polymerization of Octadecyl Ester Ether Dimer

Diethyl meso-2,5-dibromoadipate can be used as an initiator during the solution polymerization of octadecyl ester ether dimer by ATRP .

Synthesis of Diethyl 2,5-diazidoadipate

This compound can be used in the synthesis of diethyl 2,5-diazidoadipate . Diazides are useful in a variety of chemical reactions, including click chemistry and photolithography.

Synthesis of Diastereomers

Diethyl meso-2,5-dibromoadipate reacts with N-methylallylamine in the presence of potassium carbonate to yield two diastereomers of diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate .

Safety and Hazards

“(2R,5S)-rel-Diethyl 2,5-dibromohexanedioate” is labeled as corrosive . It can cause burns and is irritating to eyes and the respiratory system .

Mechanism of Action

Target of Action

Diethyl meso-2,5-dibromoadipate, also known as (2R,5S)-rel-Diethyl 2,5-dibromohexanedioate or Diethyl (2R,5S)-2,5-dibromohexanedioate, is primarily used as a difunctional initiator in the polymerization of n-butyl acrylate . The primary targets of this compound are the monomers of n-butyl acrylate, which it helps to polymerize.

Mode of Action

The compound acts as a difunctional initiator during the polymerization of n-butyl acrylate . It reacts with N-methylallylamine in the presence of potassium carbonate to yield two diastereomers of diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate .

Biochemical Pathways

The compound is involved in the polymerization pathway of n-butyl acrylate, leading to the formation of α,ω-bromo-poly(n-BuA) having a narrow molecular weight distribution .

Result of Action

The result of the action of Diethyl meso-2,5-dibromoadipate is the formation of α,ω-bromo-poly(n-BuA), a polymer with a narrow molecular weight distribution . This polymer has potential applications in various industries, including the production of coatings, adhesives, and sealants.

Action Environment

The efficacy and stability of Diethyl meso-2,5-dibromoadipate are influenced by environmental factors such as temperature and the presence of other reactants. For instance, the compound is typically stored under inert gas at 2–8 °C . Furthermore, the presence of N-methylallylamine and potassium carbonate is necessary for the compound to yield diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate .

properties

IUPAC Name

diethyl (2S,5R)-2,5-dibromohexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16Br2O4/c1-3-15-9(13)7(11)5-6-8(12)10(14)16-4-2/h7-8H,3-6H2,1-2H3/t7-,8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCNJHBDCUBIPB-OCAPTIKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC(C(=O)OCC)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CC[C@@H](C(=O)OCC)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,5S)-rel-Diethyl 2,5-dibromohexanedioate

CAS RN

869-10-3
Record name Diethyl meso-2,5-dibromoadipate
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Q & A

Q1: What is the role of Diethyl meso-2,5-dibromoadipate in the synthesis of block copolymers?

A1: Diethyl meso-2,5-dibromoadipate acts as a bifunctional initiator in ATRP. [] This means it can initiate polymerization from both ends of its structure. In the study, it was specifically employed to synthesize Poly(methyl methacrylate)-block-poly(n-butyl acrylate)-block-poly(methyl methacrylate) triblock copolymers.

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